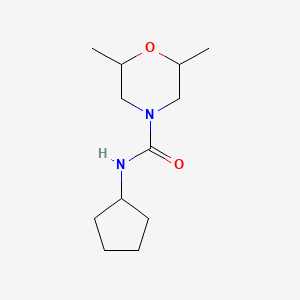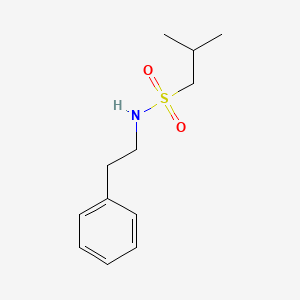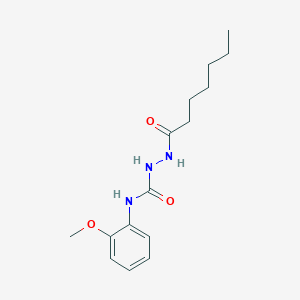
N-cyclopentyl-2,6-dimethyl-4-morpholinecarboxamide
Vue d'ensemble
Description
N-cyclopentyl-2,6-dimethyl-4-morpholinecarboxamide (also known as CPP-115) is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter in the brain that helps regulate neuronal activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of CPP-115 involves the inhibition of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps regulate neuronal activity, and increased levels of GABA can lead to enhanced GABAergic neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase GABA levels in the brain, reduce seizure activity, and have potential therapeutic effects in anxiety, depression, and addiction. It has also been shown to have a good safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPP-115 is that it is a potent and selective inhibitor of GABA transaminase, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation is that it is a relatively new compound and its long-term safety and efficacy in humans is not yet fully understood.
Orientations Futures
There are several potential future directions for research on CPP-115. One area of interest is in the development of new therapies for epilepsy, anxiety, depression, and addiction based on the enhanced GABAergic neurotransmission induced by CPP-115. Another area of interest is in the development of new tools for studying the role of GABA in various neurological and psychiatric disorders. Finally, further research is needed to fully understand the long-term safety and efficacy of CPP-115 in humans.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that CPP-115 can enhance GABAergic neurotransmission and reduce seizure activity in animal models of epilepsy. It has also been shown to have potential therapeutic effects in anxiety, depression, and addiction.
Propriétés
IUPAC Name |
N-cyclopentyl-2,6-dimethylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9-7-14(8-10(2)16-9)12(15)13-11-5-3-4-6-11/h9-11H,3-8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBOJWYBUNPZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-8-hydroxy-2-imino-2H-chromene-3-carboxamide](/img/structure/B4646765.png)

![N-(2-methoxyethyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4646779.png)
![N-bicyclo[2.2.1]hept-2-yl-N'-(4-methylbenzyl)thiourea](/img/structure/B4646781.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4646797.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4646814.png)
![4-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4646817.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4646821.png)
![4-[chloro(difluoro)methyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4646829.png)
![2-cyano-3-[4-(cyanomethoxy)-3-methoxyphenyl]-N-(3-methylphenyl)acrylamide](/img/structure/B4646845.png)
![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B4646852.png)
![ethyl 4-(3-methoxybenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4646858.png)
![8-[5-(4-nitrophenyl)-2-furyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4646865.png)
